molecular formula C7H7N5O2 B1376976 2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1394306-55-8

2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1376976
CAS No.: 1394306-55-8
M. Wt: 193.16 g/mol
InChI Key: DSWFFSHPMDOUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a versatile purine analogue based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. This core structure is isoelectronic with the purine ring, allowing these compounds to serve as effective bio-isosteres in medicinal chemistry, particularly for targeting enzymes that interact with purine substrates . The TP scaffold is recognized for its rich coordination chemistry with metal ions and its presence in compounds with a broad spectrum of biological activities . This specific derivative is of significant interest in antibacterial research. Compounds sharing this core structure have demonstrated potent activity against challenging bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae . Research indicates that analogous 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives can function as DNA Gyrase inhibitors, a validated target for antibacterial agents, with some compounds exhibiting inhibition more potent than the control antibiotic ciprofloxacin . Furthermore, the scaffold has shown promise in antimycobacterial studies, with one close analogue reported to inhibit 92% of Mycobacterium tuberculosis H37Rv growth at 6.25 µg/mL while showing no toxicity to mammalian cells . Beyond infectious disease research, the 1,2,4-triazolo[1,5-a]pyrimidine core has been utilized in the design of inhibitors for other therapeutic targets, including xanthine oxidase for gout treatment and the HIV-1 Reverse Transcriptase-Associated Ribonuclease H . This product is intended for research purposes as a key chemical building block in the synthesis and development of novel therapeutic agents. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3-4(5(13)14)2-9-7-10-6(8)11-12(3)7/h2H,1H3,(H2,8,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWFFSHPMDOUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Malonic Acid or Malonyl Halides

One robust approach, adapted from related triazolo[1,5-a]pyrimidine syntheses, involves the cyclization of N-substituted aminotriazoles with malonic acid or malonyl halides, often in the presence of phosphorus oxyhalides to facilitate ring closure and halogenation steps.

  • Procedure : The aminotriazole intermediate is reacted with malonic acid and phosphorus oxyhalide (e.g., POCl3) at temperatures ranging from 70 to 100°C. This promotes cyclization to the triazolopyrimidine core and can simultaneously introduce halogen substituents if desired.
  • Advantages : This one-step cyclization avoids multiple isolation steps, reduces reaction time, and improves yield by minimizing side reactions.
  • Limitations : Requires stoichiometric excess of reagents and careful control of reaction conditions to avoid ring-opening or by-product formation.

This method is exemplified in the preparation of related 5,7-dihydroxy and 5,7-dihalo triazolo[1,5-a]pyrimidines, which share mechanistic features with the target compound’s synthesis.

Parameter Typical Conditions Notes
Starting material N-(3-aminosulfonyl)-1,2,4-triazolyl amine Precursor aminotriazole derivative
Cyclizing agent Malonic acid or malonyl halide Malonic acid preferred with POCl3
Catalyst/Promoter Phosphorus oxyhalide (POCl3) Facilitates cyclization and halogenation
Temperature 70–100 °C Controlled heating essential
Reaction time 24–48 hours (can be reduced with optimization) Longer times may cause side reactions
Base Sodium alkoxide (optional in some methods) Used to generate intermediate salts
Yield Moderate to high (varies with conditions) Improved by one-step cyclization

Substitution and Functional Group Introduction

Amino Group Introduction at Position 2

The amino group at position 2 is generally introduced via nucleophilic substitution or direct amination of suitable precursors before or after the ring closure. Amino-substituted triazolopyrimidines are often prepared by:

  • Using aminotriazole precursors.
  • Amination reactions on halogenated intermediates.

Methyl Group Introduction at Position 7

The methyl substituent at position 7 can be introduced by:

  • Using methyl-substituted starting materials such as 7-methyl-1,2,4-triazolo precursors.
  • Alkylation reactions post-cyclization, although direct use of methylated precursors is more common for regioselectivity.

Alternative Synthetic Routes and Considerations

Crystallization and Purification

  • The compound and its derivatives have been characterized in different crystal forms, including solvates and hydrates, indicating the importance of crystallization conditions for purity and stability.
  • Hydrogen bonding and π-π stacking interactions in the solid state influence crystallization behavior.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Advantages Challenges
Ring formation Cyclization with malonic acid + POCl3 Malonic acid, POCl3, 70–100 °C, 24–48 h One-step, high yield, fewer by-products Requires excess reagents, long time
Amino group introduction Use of aminotriazole precursors or amination Aminotriazole derivatives, nucleophilic substitution Regioselective amino incorporation May require protection/deprotection steps
Methyl group introduction Use of methyl-substituted precursors Methylated starting materials Direct regioselectivity Availability of methylated precursors
Functionalization Mitsunobu reaction (for derivatives) Triphenylphosphine, redox couple Good for chiral/alkoxyalkyl groups Not commonly used for this acid

Research Findings and Optimization Insights

  • The cyclization reaction benefits from the concurrent use of phosphorus oxyhalide and malonic acid, which improves yield and simplifies the process by avoiding intermediate isolation and acidification steps.
  • Excess phosphorus oxyhalide (≥4 equivalents) and malonic acid (≥1 equivalent) are recommended for optimal conversion.
  • Reaction temperature control is critical to prevent ring-opening side reactions and degradation.
  • Use of tertiary amines (e.g., dimethylaniline) as additives can improve reaction kinetics and selectivity.
  • Purification by crystallization from suitable solvents can yield stable forms of the compound, which is important for downstream applications.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored through various methods. Notably, recent studies have reported efficient one-step procedures that yield derivatives with high regioselectivity. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl compounds has led to the identification of derivatives that exhibit notable biological activity .

Table 1: Synthesis Methods of this compound

MethodDescriptionYieldReference
One-step synthesisReaction with 1-aryl-1,3-butanedionesHigh
Regioselective synthesisReactions with 1-aryl-2-buten-1-onesExcellent
Multi-step synthesisTraditional methods using various reagentsModerate

The compound has been investigated for its antiviral properties. Specifically, it has shown promise in inhibiting the influenza virus RNA polymerase PA-PB1 subunit heterodimerization. This mechanism is crucial for viral replication and presents a potential target for antiviral drug development . Additionally, its derivatives have been studied for their antibacterial and antifungal activities.

Table 2: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntiviralInhibits influenza virus polymerase
AntibacterialActive against Gram-positive bacteria
AntifungalExhibits antifungal properties in vitro

Therapeutic Potential

The therapeutic potential of this compound extends beyond antiviral applications. Its ability to modulate biological pathways makes it a candidate for further investigation in the treatment of various diseases:

  • Cancer therapy : Preliminary studies suggest that certain derivatives may inhibit tumor growth by targeting specific cellular pathways.
  • Neurological disorders : The compound's influence on neurotransmitter systems indicates potential applications in treating conditions such as anxiety and depression.

Case Study: Antiviral Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. Among these compounds, one derivative exhibited significant inhibition of influenza virus replication in cell cultures. The compound was shown to disrupt the interaction between viral proteins necessary for RNA polymerase function .

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid
  • Structural Difference: The amino and methyl groups are swapped (amino at position 7, methyl at position 2).
  • Biological Impact: Positional isomerism significantly alters electronic properties and hydrogen-bonding capacity.
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (4-Sulfamoylphenyl)amide
  • Structural Difference: Lacks the 2-amino and 7-methyl groups; instead, it features a phenyl group at position 5 and a sulfamoylphenylamide at position 5.
  • Biological Activity: Demonstrates antimicrobial properties, contrasting with the anticancer focus of the target compound.
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • This highlights the necessity of the 2-amino group for anticancer interactions .

Derivatives with Enhanced Pharmacological Profiles

Compound 5a (2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
  • Modifications : Incorporates a 3,4,5-trimethoxyphenyl group at position 7 and a p-tolylamide at position 6.
  • Activity : Exhibits potent cytotoxic activity (IC₅₀ < 10 µM against MCF-7 and HeLa cells) due to enhanced π-π stacking and hydrophobic interactions with kinase targets .
  • Synthesis : Achieved via a one-pot multi-component reaction with a yield of 60%, demonstrating the scaffold’s versatility for functionalization .
Compound 5h (2-Amino-5-methyl-N-(3-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
  • Modifications : Features a nitro group on the arylamide, introducing electron-withdrawing effects.
  • Impact : The nitro group may improve binding affinity to enzymes like topoisomerase II, though it could also increase metabolic instability .

Sodium Salt and Ester Derivatives

Sodium [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylate
  • Structural Difference : Carboxylic acid is deprotonated to a sodium salt.
  • Application: Enhances aqueous solubility, making it suitable for intravenous formulations. However, the lack of the 2-amino and 7-methyl groups diminishes biological activity .
Ethyl 2-(Ethylthio)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Modifications : Ethyl ester replaces the carboxylic acid, and an ethylthio group is added at position 2.
  • Utility : The ester improves cell membrane permeability, while the thioether may confer resistance to enzymatic degradation. This derivative is explored for agrochemical applications .

Comparative Analysis Table

Compound Name Substituents Biological Activity Synthesis Method Yield Key Advantages Limitations
Target Compound 2-amino, 7-methyl, 6-carboxylic acid Anticancer (core scaffold) One-pot multi-component 43–66% Optimized for hydrogen bonding and lipophilicity Limited solubility in aqueous media
5a 7-(3,4,5-trimethoxyphenyl), 6-p-tolylamide Cytotoxic (IC₅₀ < 10 µM) Same as target 60% Enhanced kinase inhibition Complex purification due to polar groups
5-Phenyl-sulfamoyl (7) 5-phenyl, 6-(4-sulfamoylphenylamide) Antimicrobial Acetic acid reflux N/A High solubility Reduced cell permeability
Sodium Salt 6-carboxylate (sodium salt) N/A Deprotonation N/A High solubility Low bioactivity
Ethyl Ester 6-ethyl ester, 2-ethylthio Agrochemical potential Esterification N/A Improved stability Unclear pharmacokinetics

Key Research Findings

  • Anticancer Optimization: The 2-amino and 7-methyl groups are critical for antiproliferative activity. Derivatives with 3,4,5-trimethoxyphenyl substituents (e.g., 5a) show enhanced activity due to improved target binding .
  • Synthetic Efficiency : One-pot multi-component reactions provide higher yields (43–66%) compared to stepwise methods, enabling rapid library synthesis .
  • Safety Profile: Limited toxicity data exist for the parent compound, but derivatives like 5a and 5h require further preclinical evaluation to assess off-target effects .

Biological Activity

2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its potential biological activities include antiviral, anticancer, and antimicrobial properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine family, characterized by its unique heterocyclic structure. The presence of amino and carboxylic acid functional groups enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Antiviral Activity
Research indicates that this compound exhibits antiviral properties against several RNA viruses, including influenza and flaviviruses. It operates through mechanisms such as inhibiting viral replication and interfering with viral protein synthesis.

2. Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. It affects cellular processes by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly gastric cancer cells.

3. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness varies with concentration and specific bacterial targets.

The biological activity of the compound is mediated through several mechanisms:

  • Enzyme Inhibition: It inhibits hypoxanthine-guanine-phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. This inhibition disrupts nucleotide synthesis and affects cellular metabolism .
  • Cell Signaling Modulation: The compound influences various signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to modulate pathways related to inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antiviral Studies: A study demonstrated that derivatives of this compound effectively inhibited the replication of influenza virus in vitro with an IC50 value indicating significant potency against viral activity .
  • Anticancer Efficacy: In a study involving gastric cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Dosage Effects

The effects of varying dosages on biological activity have been documented:

Dosage (mg/kg) Antiviral Activity Antimicrobial Activity Anticancer Activity
Low (10)ModerateLowLow
Medium (50)HighModerateModerate
High (100)Very HighHighHigh

Q & A

Q. What are the established synthetic routes for 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or malonic acid derivatives. For example:

  • Route A : Refluxing aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours yields triazolopyrimidine carboxylates. Cooling and filtration afford the product with minimal purification .
  • Route B : A one-pot fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF for 10–12 minutes, followed by methanol addition and crystallization, achieves high purity (e.g., 68–70% yield) .

Q. Key considerations :

  • Acid catalysis (e.g., acetic acid) accelerates cyclization but may require post-reaction neutralization.
  • Solvent choice (DMF vs. acetic acid) affects reaction time and byproduct formation.
  • Crystallization solvents (ethanol, methanol) influence purity and crystal morphology .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Standard characterization includes:

  • 1H/13C NMR : Peaks for aromatic protons (δ 8.8–8.9 ppm), methyl groups (δ 2.3–2.6 ppm), and carboxy/amide protons (δ 4.0–4.4 ppm) confirm substitution patterns .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) and fragmentation patterns validate molecular weight .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Data interpretation tip : Cross-reference spectral data with structurally analogous compounds (e.g., cyclohexyl or aryl-substituted derivatives) to resolve ambiguities .

Q. How can researchers optimize reaction conditions to improve scalability and reproducibility?

  • Temperature control : Reflux in acetic acid (Route A) ensures complete cyclization but may degrade heat-sensitive substrates. Microwave-assisted synthesis could reduce reaction time .
  • Catalyst screening : Explore Lewis acids (e.g., TMDP) in ethanol/water mixtures to enhance regioselectivity and yield (e.g., 75% vs. 60% without catalyst) .
  • Workflow automation : Use robotic platforms for precise reagent addition and temperature monitoring, reducing human error .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. aryl substituents) impact the compound’s physicochemical properties and bioactivity?

  • Methyl groups : Enhance lipophilicity (logP ↑) but may reduce solubility. For example, 7-methyl derivatives exhibit higher membrane permeability in in vitro assays compared to unsubstituted analogs .
  • Aryl substituents : Electron-withdrawing groups (e.g., -Cl) stabilize the triazole ring, increasing thermal stability (melting point ↑ by 10–15°C) .
  • Carboxylic acid vs. ester : The free acid form improves aqueous solubility (critical for pharmacokinetics) but requires protection (e.g., ethyl ester) during synthesis .

Experimental design : Synthesize analogs via general procedure G and compare logD (shake-flask method), solubility (HPLC), and receptor binding (e.g., CB2 cannabinoid receptor assays) .

Q. What computational tools are available to predict reaction pathways and optimize synthetic routes?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and identify low-energy pathways for cyclocondensation .
  • Machine learning (ML) : Train models on existing reaction data (e.g., yield, solvent, catalyst) to predict optimal conditions for new substrates .
  • Virtual screening : Molecular docking (AutoDock Vina) evaluates steric/electronic compatibility of analogs with target proteins (e.g., enzymes or receptors) .

Case study : ICReDD’s integrated approach reduced reaction development time by 40% via computational-experimental feedback loops .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts?

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish NH protons in triazole rings (δ 8.7–9.0 ppm) from carboxamide NH (δ 8.9 ppm) .
  • High-resolution MS (HRMS) : Confirm molecular formulas for ambiguous peaks (e.g., m/z 378.2 [M+H]+ for C17H24N5O2S) .
  • X-ray crystallography : Resolve regiochemistry disputes (e.g., triazole vs. pyrimidine ring substitution) using single-crystal data .

Q. What strategies mitigate challenges in multi-component reactions involving this compound?

  • Stoichiometric balance : Maintain a 1:1:1 ratio of aminotriazole, aldehyde, and β-keto ester to minimize side reactions (e.g., aldol condensation) .
  • Additive screening : Use molecular sieves to absorb water in DMF-based reactions, improving yield by 15% .
  • In situ monitoring : ReactIR or LC-MS tracks intermediate formation (e.g., enamine intermediates) to adjust reaction dynamics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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